![molecular formula C6H6N4 B181362 Pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 1194-63-4](/img/structure/B181362.png)

Pyrazolo[1,5-a]pyrimidin-7-amine

Overview

Description

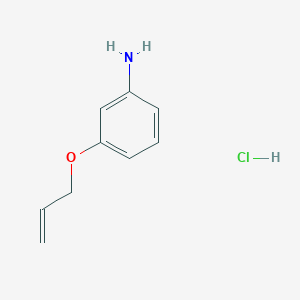

Pyrazolo[1,5-a]pyrimidin-7-amine is a type of aromatic heterocyclic compound . It has been identified as a strategic compound for optical applications due to its simpler and greener synthetic methodology and tunable photophysical properties . It’s also the basis for a class of sedative and anxiolytic drugs .

Synthesis Analysis

The synthesis of this compound involves a simple synthetic method . Two novel fused-ring energetic compounds were successfully prepared via this method . The synthesis of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring, has been widely studied .Molecular Structure Analysis

This compound has a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .Chemical Reactions Analysis

The chemical reactions of this compound involve the formation of fused-ring energetic compounds . These compounds exhibit excellent thermal stability .Physical and Chemical Properties Analysis

This compound exhibits several key characteristics such as their simpler and greener synthetic methodology and tunable photophysical properties . It also possesses higher positive heats of formation .Scientific Research Applications

Anti-Mycobacterial Activity : Pyrazolo[1,5-a]pyrimidines, including derivatives of pyrazolo[1,5-a]pyrimidin-7-amine, have shown potent inhibition of mycobacterial ATP synthase, indicating potential for treating Mycobacterium tuberculosis. Specific analogues with certain substituents have exhibited strong in vitro growth inhibition of M.tb, low hERG liability, and good stability, making them promising candidates as inhibitors of M.tb (Sutherland et al., 2022).

Synthetic Pathways and Structural Studies : The cyclization of (S)-N-Boc-alanine-derived ynone with various dinucleophiles has been utilized to synthesize a range of ethan-1-amines, including pyrazolo[1,5-a]pyrimidin-7-yl derivatives. These synthetic routes have been studied for their stereoselectivity and structural elucidation using NMR techniques (Svete et al., 2015).

Antitumor Applications : Pyrazolo[1,5-a]pyrimidine derivatives have been highlighted for their significant anticancer potential and enzymatic inhibitory activity. Researchers have developed different synthesis pathways for these compounds, improving their structural diversity and potential applications in drug design, particularly for antitumor drugs (Arias-Gómez et al., 2021).

Pharmacological Probes for A2A Adenosine Receptor : Derivatives such as SCH 442416, based on the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine scaffold, have shown high affinity and selectivity as antagonists for the human A2A adenosine receptor. These derivatives have been used as pharmacological probes for studying the A2A AR, important in various physiological processes (Kumar et al., 2011).

Antibacterial and Radical Scavenging Activities : Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their antibacterial properties against various strains of bacteria and fungi, as well as for their radical scavenging activities. Some compounds in this class have shown significant activity and are compared to conventional antibiotics (Şener et al., 2017).

Mechanism of Action

The mechanism of action of Pyrazolo[1,5-a]pyrimidin-7-amine is not related to cell-wall biosynthesis, isoprene biosynthesis, or iron uptake . Resistance to these compounds was conferred by mutation of a flavin adenine dinucleotide (FAD)-dependent hydroxylase (Rv1751) that promoted compound catabolism by hydroxylation from molecular oxygen .

Safety and Hazards

Pyrazolo[1,5-a]pyrimidin-7-amine should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The future directions of Pyrazolo[1,5-a]pyrimidin-7-amine research could involve the development of new drug candidates exhibiting novel mechanisms of action to address drug resistance and shorten treatment duration . The properties and stability found in this compound are comparable to commercial probes such as coumarin-153, prodan and rhodamine 6G .

Properties

IUPAC Name |

pyrazolo[1,5-a]pyrimidin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-5-1-3-8-6-2-4-9-10(5)6/h1-4H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPFZGADUIUVTCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C(=CC=N2)N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40572190 | |

| Record name | Pyrazolo[1,5-a]pyrimidin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194-63-4 | |

| Record name | Pyrazolo[1,5-a]pyrimidin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyrazolo[1,5-a]pyrimidin-7-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

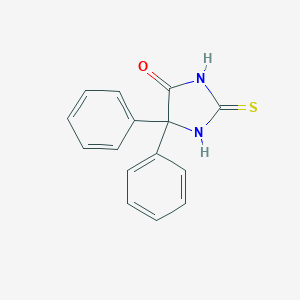

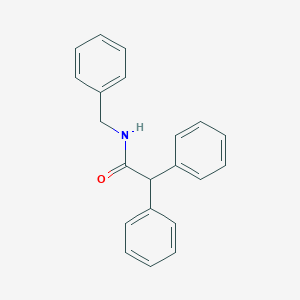

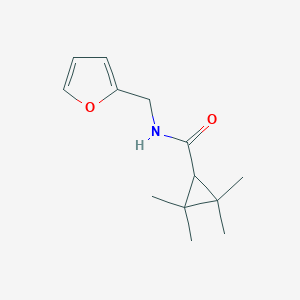

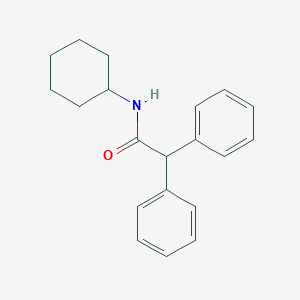

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide](/img/structure/B181280.png)